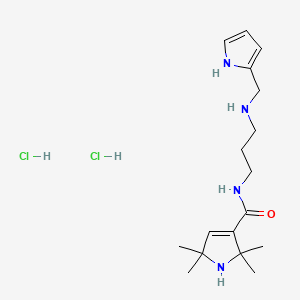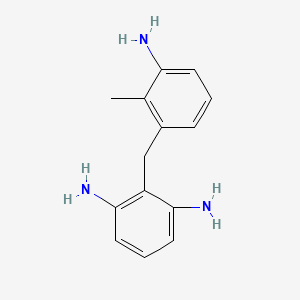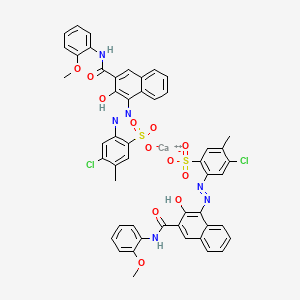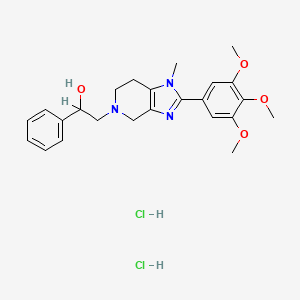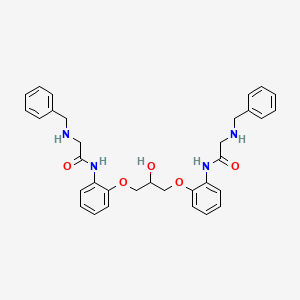
Acetamide, N,N'-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- is a complex organic compound characterized by its unique structure, which includes acetamide groups, hydroxypropane, and phenylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include acetic anhydride, benzylamine, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Hydroxy-1,3-propanediyl)bis[2-(tetradecylsulfanyl)acetamide]
- 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide
Uniqueness
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-((phenylmethyl)amino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetamide groups, hydroxypropane, and phenylene linkages sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
118720-98-2 |
|---|---|
Molecular Formula |
C33H36N4O5 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C33H36N4O5/c38-27(23-41-30-17-9-7-15-28(30)36-32(39)21-34-19-25-11-3-1-4-12-25)24-42-31-18-10-8-16-29(31)37-33(40)22-35-20-26-13-5-2-6-14-26/h1-18,27,34-35,38H,19-24H2,(H,36,39)(H,37,40) |
InChI Key |
ARHOMGKWOROPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2OCC(COC3=CC=CC=C3NC(=O)CNCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)

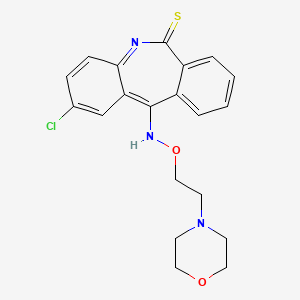
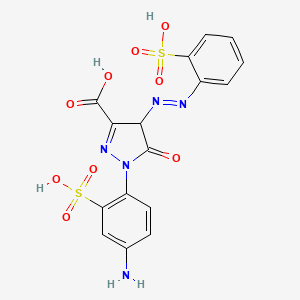
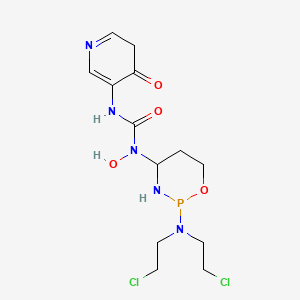

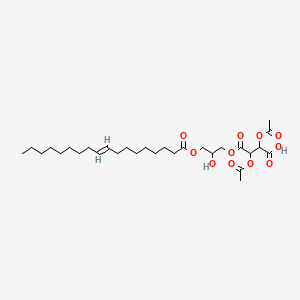
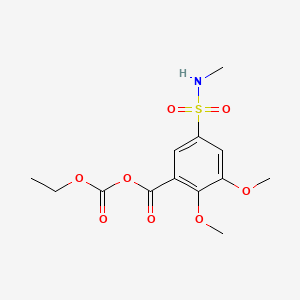
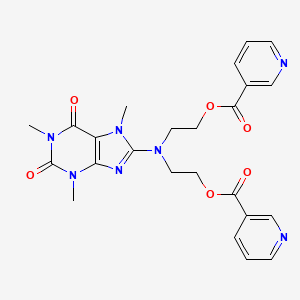
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
